Diethyl acetylmalonate

Catalog No.
S705468
CAS No.
570-08-1
M.F
C9H14O5
M. Wt
202.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl acetylmalonate

CAS Number

570-08-1

Product Name

Diethyl acetylmalonate

IUPAC Name

diethyl 2-acetylpropanedioate

Molecular Formula

C9H14O5

Molecular Weight

202.2 g/mol

InChI

InChI=1S/C9H14O5/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3

InChI Key

SQAUUQRBOCJRCW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)OCC

Organic Synthesis:

  • Synthesis of β-hydroxy ketones and β-diketones: Diethyl acetylmalonate serves as a valuable building block for the synthesis of diverse β-hydroxy ketones and β-diketones through various condensation reactions. These compounds are crucial intermediates in the synthesis of numerous pharmaceuticals, natural products, and functional materials [, ].
  • Synthesis of heterocyclic compounds: Diethyl acetylmalonate finds application in the construction of heterocyclic rings, which are essential structural units in various biologically active molecules and functional materials. This is achieved through reactions like the Knoevenagel condensation and the Claisen condensation [, ].

Medicinal Chemistry:

  • Development of new drugs: Diethyl acetylmalonate is explored in medicinal chemistry research for its potential in developing new drugs. By incorporating it into the structure of drug candidates, researchers aim to achieve desired pharmacological properties [].

Material Science:

  • Synthesis of functional polymers: Diethyl acetylmalonate can be utilized in the synthesis of functional polymers with specific properties. By incorporating it into the polymer backbone, researchers can tailor properties like conductivity, thermal stability, and biocompatibility [].

Diethyl acetylmalonate is an organic compound with the molecular formula C9H14O5C_9H_{14}O_5. It is classified as a diester derived from acetylmalonic acid. This compound features two ethyl groups attached to the ester functionalities and an acetyl group, making it a versatile building block in organic synthesis. Diethyl acetylmalonate is typically encountered as a colorless liquid with a fruity odor, and it is known for its applications in various

  • Malonic Ester Synthesis: This is a key reaction where diethyl acetylmalonate acts as a precursor for forming substituted acetic acids. The carbanion generated from diethyl acetylmalonate can be alkylated, leading to various derivatives through subsequent decarboxylation reactions .
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the active methylene group adjacent to the carbonyl can be deprotonated and subsequently alkylated .
  • Condensation Reactions: Diethyl acetylmalonate can also participate in condensation reactions, forming larger cyclic or acyclic structures depending on the conditions and reagents used .

Research indicates that diethyl acetylmalonate exhibits various biological activities, particularly in the realm of medicinal chemistry. Its derivatives have been explored for potential anti-inflammatory and analgesic properties. Additionally, compounds synthesized from diethyl acetylmalonate have been investigated for their effects on metabolic pathways and enzyme inhibition, showcasing its relevance in drug development .

Diethyl acetylmalonate can be synthesized through several methods:

  • Esterification of Acetylmalonic Acid: The direct esterification of acetylmalonic acid with ethanol in the presence of an acid catalyst leads to the formation of diethyl acetylmalonate .
  • Malonic Ester Synthesis: As part of this method, diethyl acetylmalonate is produced by reacting malonic acid derivatives with appropriate alkyl halides under basic conditions. This method allows for the introduction of various substituents at the methylene position .
  • Catalyzed Reactions: Utilizing catalysts such as palladium or cobalt complexes can enhance yields and selectivity during the synthesis of diethyl acetylmalonate from simpler precursors .

Diethyl acetylmalonate finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those targeting metabolic disorders .
  • Agriculture: The compound is utilized in developing agrochemicals and pesticides due to its biological activity against certain pests .
  • Flavors and Fragrances: Its fruity aroma makes it suitable for use in flavoring agents and perfumes .

Interaction studies involving diethyl acetylmalonate have focused on its reactivity with different nucleophiles and electrophiles. For example, studies have shown that it can react with amines to form aminomalonates, which are valuable intermediates in organic synthesis. Additionally, its interactions with metal catalysts have been explored to enhance reaction efficiency and selectivity in synthetic pathways .

Diethyl acetylmalonate shares structural similarities with other compounds but has unique characteristics that set it apart:

Compound NameMolecular FormulaKey Features
Diethyl malonateC7H12O4C_7H_{12}O_4Lacks an acetyl group; primarily used in malonic ester synthesis.
Ethyl acetoacetateC5H8O3C_5H_{8}O_3Contains only one carbonyl; used in similar synthetic pathways.
Diethyl succinateC8H14O4C_8H_{14}O_4Derived from succinic acid; different reactivity profile compared to diethyl acetylmalonate.

Diethyl acetylmalonate's distinct structure allows for specific reactivity patterns not observed in these similar compounds, particularly its ability to undergo both nucleophilic substitution and condensation reactions effectively.

Diethyl acetylmalonate, with the systematic name propanedioic acid, acetyl-, diethyl ester, is a malonic ester derivative. Its molecular formula is C₉H₁₄O₅, and it has a molecular weight of 202.2 g/mol. The structure consists of a central propanedioate backbone with ethoxy groups at the first and third carbons, and an acetyl group (-COCH₃) attached to the second carbon.

Structural Features

ComponentPositionFunctional Group
Ethoxy groups1st and 3rd carbonsEster (-OCH₂CH₃)
Acetyl group2nd carbonKetone (-COCH₃)
Carboxylic acidTerminalEsterified (-OOCR)

The acetyl group introduces steric and electronic effects, influencing the compound’s reactivity and solubility.

Physical and Chemical Properties

Diethyl acetylmalonate exhibits distinct physical characteristics:

PropertyValueSource
Boiling Point119–120°C @ 17 mmHg
Density1.0834 g/mL
Refractive Index1.4435 (estimated)
SolubilityChloroform, Methanol; insoluble in water
pKa8.08 ± 0.46 (predicted)

The compound’s solubility profile aligns with typical malonic esters, favoring nonpolar solvents due to its ester and ketone functionalities.

Spectral Data

While specific spectral data (e.g., NMR, IR) are not provided in available sources, the compound’s structure suggests:

  • IR Peaks: Strong absorption for carbonyl groups (ester and ketone) at ~1700–1750 cm⁻¹.
  • ¹H NMR: Peaks corresponding to ethoxy groups (~1.3 ppm, triplet), methylene protons adjacent to carbonyls (~2.5–3.0 ppm), and the acetyl group (~2.1 ppm, singlet).

XLogP3

0.8

Boiling Point

232.0 °C

Other CAS

570-08-1

Wikipedia

Diethyl acetylmalonate

Dates

Modify: 2023-08-15

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